molecular formula C15H13ClO2 B8412721 Ethyl 4-chloro-[1,1'-biphenyl]-2-carboxylate

Ethyl 4-chloro-[1,1'-biphenyl]-2-carboxylate

Cat. No.: B8412721
M. Wt: 260.71 g/mol
InChI Key: KTOCZOQFTMLQEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-chloro-[1,1’-biphenyl]-2-carboxylate is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of an ethyl ester group at the 2-position and a chlorine atom at the 4-position of the biphenyl structure. It is commonly used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-chloro-[1,1’-biphenyl]-2-carboxylate can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. In this reaction, a boronic acid derivative of biphenyl is coupled with an ethyl 4-chlorobenzoate in the presence of a palladium catalyst and a base . The reaction typically occurs under mild conditions and is highly efficient.

Industrial Production Methods

Industrial production of ethyl 4-chloro-[1,1’-biphenyl]-2-carboxylate often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors and automated systems further enhances the efficiency and scalability of the production process .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of ethyl 4-chloro-[1,1’-biphenyl]-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.

Properties

Molecular Formula

C15H13ClO2

Molecular Weight

260.71 g/mol

IUPAC Name

ethyl 5-chloro-2-phenylbenzoate

InChI

InChI=1S/C15H13ClO2/c1-2-18-15(17)14-10-12(16)8-9-13(14)11-6-4-3-5-7-11/h3-10H,2H2,1H3

InChI Key

KTOCZOQFTMLQEY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)Cl)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A degassed mixture of ethyl 5-chloro-2-iodobenzoate (0.621 g, 2.00 mmol), Pd(PPh3)4 (0.116 mg, 0.1 mmol), dimethoxyethane (20 mL), phenylboronic acid (0.268 g, 2.2 mmol), K2CO3 (0.829 g, 6.0 mmol), and water (5 mL) was heated under reflux for 6 h. Solvent was removed under reduced pressure. The residue was diluted with sat. NH4Cl (15 mL) and extracted with EtOAc (2×30 mL). The combined organic layers were dried (MgSO4) and concentrated. The crude product was purified by chromatography to afford ethyl 5-chloro-2-phenylbenzoate (0.473 g, 91%) as colorless oil. MS (ESI) m/z: 261.0 (M+H+).
Quantity
0.621 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0.268 g
Type
reactant
Reaction Step One
Name
Quantity
0.829 g
Type
reactant
Reaction Step One
Quantity
0.116 mg
Type
catalyst
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

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